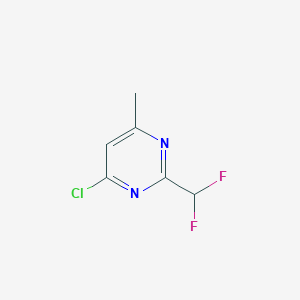

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOHFLKTRKGDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine typically involves the introduction of chloro, difluoromethyl, and methyl groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate nucleophiles can yield the desired product .

Industrial Production Methods

Industrial production of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine serves as a building block in the synthesis of biologically active compounds. Its unique chemical structure allows it to interact with various biological targets, making it valuable in drug discovery. The difluoromethyl group enhances the lipophilicity and metabolic stability of compounds, which is crucial for developing effective pharmaceuticals.

Case Studies in Drug Development

- Anticancer Agents : Research indicates that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, compounds incorporating the difluoromethyl group have shown enhanced efficacy against drug-resistant cancer models, suggesting that 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine could be pivotal in designing next-generation anticancer therapies .

- Enzyme Inhibitors : Studies have demonstrated that this compound can act as an inhibitor for various enzymes involved in critical biochemical pathways. By examining its binding affinity to target enzymes, researchers are exploring its potential as a therapeutic agent for diseases linked to enzyme dysregulation .

Synthetic Applications

The compound is also significant in organic synthesis as an intermediate for creating more complex molecules. Its chlorinated structure allows for various chemical transformations, such as nucleophilic substitutions and coupling reactions.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes the chlorine atom to introduce nucleophiles, leading to diverse derivatives. |

| Coupling Reactions | Engages in cross-coupling reactions to form carbon-carbon bonds with other aryl or alkenyl groups. |

Synthetic Pathways

- Synthesis of Trifluoromethyl Compounds : The difluoromethyl group can be replaced or modified to synthesize other trifluoromethyl-containing compounds, which are known for their biological activity .

- Preparation of Heterocycles : This compound can be utilized to synthesize various heterocyclic structures, expanding the library of potential drug candidates.

The biological activity of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine is attributed to its ability to interact with molecular targets such as receptors and enzymes:

- Inhibition Mechanism : The compound's structure allows it to fit into enzyme active sites, potentially blocking substrate access or altering enzyme conformation.

- Modulation of Signal Pathways : By interacting with specific receptors, it may modulate signaling pathways involved in cell proliferation and survival .

Future Directions and Research Opportunities

The ongoing research into 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine suggests several promising avenues:

- Drug Resistance Studies : Investigating how modifications of this compound can overcome resistance mechanisms in cancer cells.

- Targeted Therapy Development : Exploring its use in targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards certain targets, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-chloro-2-(difluoromethyl)-6-methylpyrimidine with analogs:

*LogP values estimated based on substituent contributions ().

Key Observations:

- Lipophilicity : The difluoromethyl group in the target compound balances moderate lipophilicity (LogP ~1.8), making it more membrane-permeable than the polar methoxymethyl analog (LogP ~1.5) but less lipophilic than the trifluoromethyl derivative (LogP ~2.2) .

KCa2 Channel Modulation ()

In structure-activity relationship (SAR) studies targeting KCa2 channels:

- Target Compound : Demonstrated subtype selectivity (KCa2.2a/KCa2.3) and potentiation efficacy comparable to the lead compound CyPPA, likely due to optimal interactions with hydrophobic pockets in the CaM C-lobe.

- Pyrazole Analogs : 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine showed reduced potency due to steric clashes with the HA/HB helices .

- Trifluoromethyl Analogs : Improved lipophilicity but reduced selectivity due to excessive hydrophobic interactions .

Biological Activity

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine (CAS No. 2302807-98-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and highlighting relevant findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C6H5ClF2N2

- SMILES : CC1=CC(=NC(=N1)C(F)F)Cl

- InChI : InChI=1S/C6H5ClF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3

These properties contribute to its reactivity and interaction with biological targets.

The biological activity of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the difluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound is believed to modulate the activity of various molecular targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine, exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential. In vitro studies suggest that 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine may inhibit cell proliferation in cancer cell lines. For example, it has been noted that related compounds demonstrate significant cytotoxic effects against various cancer types, including breast cancer (MDA-MB-231 cell line). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | MDA-MB-231 (TNBC) | Data not specified |

| Related Compound A | MCF7 | 0.126 |

| Related Compound B | MDA-MB-231 | 0.87–12.91 |

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The structure–activity relationship (SAR) analysis suggests that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.

Case Studies and Research Findings

- Study on COX Inhibition : A study highlighted that certain pyrimidine derivatives significantly inhibited COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine could possess similar properties.

- Anticancer Activity in Animal Models : In vivo studies using mouse models demonstrated that related pyrimidine compounds reduced tumor growth and metastasis significantly compared to controls, indicating potential for therapeutic applications in oncology.

- Safety Profile Assessment : Toxicological evaluations have shown that certain derivatives exhibit favorable safety profiles, with no acute toxicity observed at high doses in animal models. This is crucial for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine, and what factors influence yield optimization?

- Methodological Answer : The synthesis of fluorinated pyrimidines often involves nucleophilic substitution or cyclocondensation reactions. For example, metal-free fluorination under mild conditions (e.g., using β-CF₃-aryl ketones as precursors) can achieve high yields by minimizing side reactions . Key factors include temperature control (25–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates like 4-chloro-6-methylpyrimidine derivatives .

Q. What safety protocols are essential when handling 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory to avoid dermal or ocular exposure. Work should be conducted in a fume hood to prevent inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and processed by certified disposal services to mitigate environmental risks . Contamination risks during weighing and transfer can be minimized using disposable filter pipette tips and dedicated tools .

Q. How can researchers characterize the structural and electronic properties of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated for structurally similar tetrahydropyrimidine derivatives . NMR (¹H/¹³C/¹⁹F) and HRMS validate molecular identity and purity. Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, leveraging basis sets such as B3LYP/6-311++G(d,p) for accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine derivatives across different studies?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions, or impurity profiles. Researchers should:

- Replicate studies using standardized protocols (e.g., identical IC₅₀ measurement techniques).

- Perform purity analysis (HPLC, elemental analysis) to rule out batch-to-batch inconsistencies.

- Use meta-analyses to identify trends across datasets, as seen in studies comparing pyrimidine analogs .

Q. How does the difluoromethyl group influence the reactivity and binding interactions of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine in medicinal chemistry applications?

- Methodological Answer : The CF₂H group enhances metabolic stability by resisting oxidative degradation. Its electron-withdrawing effect reduces basicity of adjacent amines, improving bioavailability. In docking studies, fluorine atoms engage in hydrophobic interactions or halogen bonding with target proteins (e.g., kinases or receptors), as observed in α7 nicotinic acetylcholine receptor ligands . Conformational analysis via molecular dynamics can further clarify steric effects .

Q. What computational methods are employed to predict the stability and reaction pathways of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic stability (ΔG of formation) and reaction barriers. Transition state modeling (e.g., using Gaussian 09 with TS Berny algorithm) identifies intermediates in substitution or elimination pathways. Fukui indices derived from electron density maps predict electrophilic/nucleophilic sites, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.